1,2,4,5-Tetrazine, 3,6-dimethyl-

Descripción

The exact mass of the compound 1,2,4,5-Tetrazine, 3,6-dimethyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,4,5-Tetrazine, 3,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4,5-Tetrazine, 3,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

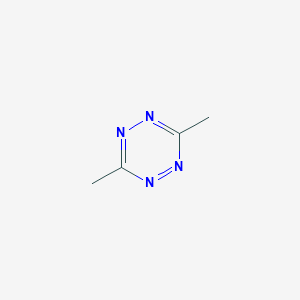

Structure

3D Structure

Propiedades

IUPAC Name |

3,6-dimethyl-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c1-3-5-7-4(2)8-6-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLYTMLIGRQDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165971 | |

| Record name | 1,2,4,5-Tetrazine, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-23-2 | |

| Record name | Dimethyl-s-tetrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrazine, 3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Tetrazine, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dimethyl-1,2,4,5-tetrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,6-dimethyl-1,2,4,5-tetrazine

Foreword: The Enduring Utility of a Compact Heterocycle

To the dedicated researcher, scientist, and drug development professional, the elegance of a molecule is often found in its functional simplicity. 3,6-dimethyl-1,2,4,5-tetrazine is a prime example of such elegance. As a member of the s-tetrazine family, this vibrant magenta solid stands as a cornerstone in various chemical disciplines. Its high nitrogen content lends it utility in the field of energetic materials, where it serves as a stable component in propellant formulations.[1] In the realm of synthetic chemistry, it is a versatile precursor for constructing more complex heterocyclic systems through its participation in inverse electron demand Diels-Alder (iEDDA) reactions.[2][3]

It is in the domain of bioconjugation and drug development, however, that 3,6-dimethyl-1,2,4,5-tetrazine and its derivatives have truly revolutionized our approach. The iEDDA cycloaddition, often termed "click chemistry," provides a rapid, selective, and bioorthogonal method for labeling and tracking biomolecules in complex biological environments.[2][3][4] This guide offers a detailed exploration of the synthesis and rigorous characterization of this pivotal compound, providing the foundational knowledge necessary for its effective application in the laboratory.

Part 1: The Synthesis Pathway—From Simple Precursors to a Versatile Core

The most prevalent and accessible route to symmetrically substituted tetrazines like the 3,6-dimethyl derivative is a "Pinner-like" reaction. This method, conceptually derived from the classical Pinner synthesis, involves the condensation of nitriles with hydrazine, followed by an oxidation step to form the aromatic tetrazine ring.[5][6]

Causality in Synthesis: Understanding the "Why"

The choice of reagents and conditions is paramount for a successful synthesis. We begin with acetonitrile, a readily available and inexpensive nitrile source for the methyl substituents. Hydrazine hydrate is employed as the nitrogen backbone for the tetrazine ring. The reaction proceeds in two key stages:

-

Condensation to Dihydrotetrazine: Two molecules of the nitrile react with two molecules of hydrazine to form the non-aromatic 1,2-dihydro-1,2,4,5-tetrazine intermediate. This step is a nucleophilic addition-elimination cascade. The conditions are typically mild, though the reaction can require time to proceed to completion.

-

Oxidation to Tetrazine: The dihydrotetrazine intermediate is thermodynamically driven to aromatize. This is achieved through oxidation, which removes two hydrogen atoms and forms the stable, conjugated tetrazine ring. The choice of oxidant is critical; it must be potent enough to effect the transformation without degrading the product. Sodium nitrite in an acidic medium or nitrous gases are commonly used, providing a controlled and efficient oxidation.[7][8]

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for 3,6-dimethyl-1,2,4,5-tetrazine.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible. Each step includes checks and expected observations to validate the reaction's progress.

Materials:

-

Acetonitrile

-

Hydrazine hydrate (~64%)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Step 1: Synthesis of 1,2-Dihydro-3,6-dimethyl-1,2,4,5-tetrazine

-

Setup: In a well-ventilated chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reaction: Charge the flask with acetonitrile and slowly add hydrazine hydrate. An exothermic reaction may be observed.

-

Reflux: Heat the mixture to a gentle reflux and maintain for 12-24 hours. The solution will typically turn from colorless to pale yellow.

-

Isolation (Intermediate): Cool the reaction mixture to room temperature. The dihydrotetrazine intermediate may precipitate. If not, the solvent can be removed under reduced pressure. The resulting solid is often used in the next step without further purification.

Step 2: Oxidation to 3,6-dimethyl-1,2,4,5-tetrazine

-

Dissolution: Suspend the crude dihydrotetrazine from Step 1 in water in a flask equipped with a magnetic stirrer and placed in an ice bath to maintain a temperature of 0-5 °C.

-

Acidification: Slowly add concentrated HCl to the suspension.

-

Oxidation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cold, acidic suspension of the dihydrotetrazine. A vigorous evolution of gas (nitrogen oxides) will occur, and the solution will turn a characteristic deep red or magenta color.[7]

-

Extraction: Once the addition is complete, allow the mixture to stir for an additional 30 minutes. Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x). The organic layer will be brightly colored.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The product can be purified by recrystallization or column chromatography to yield a vibrant magenta crystalline solid.

Critical Safety Directive: Handling Hydrazine

Hydrazine and its derivatives are highly toxic, corrosive, and potential carcinogens.[9][10] All handling must be performed within a certified chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a lab coat at all times.[9] A face shield is recommended during transfers of concentrated solutions.[9]

-

Incompatible Materials: Avoid contact with oxidizing agents, acids, and metal oxides, as this can lead to violent reactions.[11][12]

-

Waste Disposal: All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional and federal regulations.[9][10]

| Parameter | Value / Condition | Rationale |

| Reactants | Acetonitrile, Hydrazine Hydrate | Readily available sources for methyl groups and the N-heterocyclic core. |

| Intermediate | 1,2-Dihydro-3,6-dimethyl-1,2,4,5-tetrazine | Stable enough to be isolated but readily oxidized to the aromatic product. |

| Oxidant | Sodium Nitrite / Acid | Provides a controlled in situ generation of nitrous acid for efficient oxidation.[7] |

| Temperature Control | 0-5 °C during oxidation | Prevents runaway reactions and decomposition of the product. |

| Typical Yield | 40-60% | A representative yield for this two-step, one-pot style synthesis. |

Part 2: Rigorous Characterization—Confirming Molecular Identity

The identity and purity of the synthesized 3,6-dimethyl-1,2,4,5-tetrazine must be confirmed through a suite of analytical techniques. The expected data provides a benchmark for validating a successful synthesis.

Molecular Structure

Caption: Structure of 3,6-dimethyl-1,2,4,5-tetrazine.

Spectroscopic and Physical Data

| Technique | Expected Result | Interpretation |

| Appearance | Magenta / Red Crystalline Solid | The characteristic color of the conjugated tetrazine chromophore. |

| Molecular Formula | C₄H₆N₄[13][14] | Confirmed by Mass Spectrometry and Elemental Analysis. |

| Molecular Weight | 110.117 g/mol [13][14] | The theoretical molecular weight for isotopic composition. |

| ¹H NMR | δ ≈ 2.8-3.0 ppm (s, 6H) | A single sharp peak indicating the chemical equivalence of the two methyl groups. |

| ¹³C NMR | δ ≈ 20-22 ppm (CH₃), δ ≈ 165-168 ppm (C=N)[15] | Two distinct signals corresponding to the methyl carbons and the two equivalent carbons of the tetrazine ring. |

| Mass Spec (EI) | m/z = 110 (M⁺)[13] | The molecular ion peak corresponding to the mass of the parent molecule. |

| UV-Vis | λmax ≈ 520-540 nm[16] | The n→π* transition responsible for the visible color. Its disappearance is a key indicator of reaction in bioorthogonal applications.[3] |

| IR Spectroscopy | Bands for C-H stretch, C=N stretch | Provides confirmation of functional groups present in the molecule. |

Expert Insights on Characterization

-

NMR Solvents: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for NMR analysis. The chemical shifts can vary slightly depending on the solvent used.

-

Purity Assessment: The ultimate validation of purity comes from a combination of sharp melting point, clean NMR spectra without significant impurity peaks, and elemental analysis results that are within ±0.4% of the theoretical values.

-

Monitoring Reactions: In drug development and labeling studies, the disappearance of the visible absorbance peak around 530 nm is a highly reliable and convenient method to monitor the progress of the iEDDA reaction in real-time.[3] This provides direct kinetic data on the conjugation process.

Conclusion: A Foundational Tool for Innovation

This guide has detailed a reliable and well-understood pathway for the synthesis of 3,6-dimethyl-1,2,4,5-tetrazine and the analytical methods required to verify its structure and purity. Mastery of this chemistry provides researchers and drug development professionals with direct access to a powerful molecular tool. From creating novel antibody-drug conjugates to developing advanced materials, the applications of this compact, energetic, and reactive heterocycle are vast and continue to expand. The protocols and data presented herein serve as a trusted foundation for future innovation.

References

-

Wu, Z.-C., & Boger, D. L. (2022). 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. The Journal of Organic Chemistry, 87(24), 16829–16846. Available from: [Link]

-

The University of New Mexico. Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Available from: [Link]

-

Organic Chemistry Portal. (2022). 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. Available from: [Link]

-

Schmidt, A., et al. (1970). Dihydro‐ und Tetrahydroderivate des 3,6‐Dimethyl‐1,2,4,5‐tetrazins. ResearchGate. Available from: [Link]

-

Wu, Z.-C., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. National Institutes of Health. Available from: [Link]

-

Kim, D., et al. (2021). Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. Molecules, 26(7), 1856. Available from: [Link]

-

Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Available from: [Link]

-

Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Available from: [Link]

-

Wagner, M., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society, 144(19), 8536–8547. Available from: [Link]

-

Coburn, M. D., & Ott, D. G. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. Journal of Heterocyclic Chemistry, 27(7), 1941-1947. Available from: [Link]

-

KNF, S., et al. (2024). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Molecules, 29(12), 2883. Available from: [Link]

-

NIST. (n.d.). 3,6-Dimethyl-1,2,4,5-tetrazine Mass Spectrum. NIST Chemistry WebBook. Available from: [Link]

-

Faizi, M. S. H. (2023). TETRAZINE. YouTube. Available from: [Link]

-

PubChem. (n.d.). 3,6-Dimethyl-1,2,4,5-tetrazine. National Center for Biotechnology Information. Available from: [Link]

-

NIST. (n.d.). 1,2,4,5-Tetrazine, 3,6-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

-

Huu, H. T., et al. (2024). Synthesis and structural identification of 3,6-Bis(3,5- dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT). Journal of Military Science and Technology. Available from: [Link]

-

Boger, D. L., & Panek, J. S. (1985). A detailed, convenient preparation of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. The Journal of Organic Chemistry, 46(10), 2179-2182. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of s‐tetrazines from Pinner salts and amidines. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 3, 6-dihydrazine-1, 2, 4, 5-tetrazine and its energetic salts. Available from: [Link]

-

Liu, F., et al. (2012). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. PLoS ONE, 7(6), e39269. Available from: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Structure of Dimethyl 3,6-Diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate. Available from: [Link]

-

Devaraj, N. K., & Weissleder, R. (2011). Biomedical Applications of Tetrazine Cycloadditions. Accounts of Chemical Research, 44(9), 816–827. Available from: [Link]

-

Wang, Y., et al. (2021). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. Angewandte Chemie International Edition, 60(22), 12269-12274. Available from: [Link]

-

El-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences, 7(18), 2661-2665. Available from: [Link]

-

Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263–2270. Available from: [Link]

-

NIST. (n.d.). 1,2,4,5-Tetrazine, 3,6-dimethyl- UV/Vis spectrum. NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Some 6-Aryl-1,2,4,5-Tetrazine-3-thione Compounds Derived from Thiocarbohydrazide. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. arxada.com [arxada.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. 1,2,4,5-Tetrazine, 3,6-dimethyl- [webbook.nist.gov]

- 14. 1,2,4,5-Tetrazine, 3,6-dimethyl- [webbook.nist.gov]

- 15. 3,6-Dimethyl-1,2,4,5-tetrazine | C4H6N4 | CID 137078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1,2,4,5-Tetrazine, 3,6-dimethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3,6-dimethyl-1,2,4,5-tetrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-dimethyl-1,2,4,5-tetrazine is a heterocyclic organic compound that has garnered significant attention in recent years, particularly in the fields of bioorthogonal chemistry, drug delivery, and materials science.[1] Its unique electronic properties and reactivity make it a valuable tool for researchers developing novel bioconjugation strategies and advanced materials. This guide provides a comprehensive overview of the core physicochemical properties of 3,6-dimethyl-1,2,4,5-tetrazine, offering insights into its synthesis, structure, stability, and reactivity to empower its effective application in research and development.

Molecular and Physical Properties

3,6-dimethyl-1,2,4,5-tetrazine is an aromatic, six-membered ring containing four nitrogen atoms and two carbon atoms, with methyl groups substituted at the 3 and 6 positions.[2] This substitution pattern significantly influences its chemical reactivity and stability.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₄ | [3] |

| Molecular Weight | 110.12 g/mol | |

| Appearance | Orange to brown to dark red crystalline powder | |

| Melting Point | 73 °C | |

| CAS Number | 1558-23-2 |

Synthesis of 3,6-dimethyl-1,2,4,5-tetrazine

The synthesis of 3,6-disubstituted-1,2,4,5-tetrazines, including the dimethyl derivative, is typically achieved through a two-step process.[4] This involves the initial formation of a dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized to the corresponding aromatic tetrazine.[4] More recently, a more direct, one-pot synthesis has been developed.

General Synthetic Pathways

Two primary methodologies for the synthesis of 1,2,4,5-tetrazines are prevalent:

-

Two-Step Synthesis from a Dihydrotetrazine Intermediate: This is the most common approach.[4] It begins with the reaction of a nitrile with hydrazine to form a dihydro-1,2,4,5-tetrazine. This intermediate is then oxidized using an agent like sodium nitrite in an acidic medium to yield the final tetrazine.[4]

-

Metal-Catalyzed One-Pot Synthesis: A more recent and efficient method involves the direct reaction of aliphatic nitriles with hydrazine in the presence of a metal catalyst, such as nickel or zinc triflate.[5] This approach offers a more streamlined route to both symmetric and asymmetric 3,6-disubstituted tetrazines.[5]

Detailed Experimental Protocol: Metal-Catalyzed Synthesis

The following protocol is a representative example of the one-pot synthesis of 3,6-dimethyl-1,2,4,5-tetrazine from acetonitrile and hydrazine, adapted from established methods for related compounds.[5]

Materials:

-

Acetonitrile

-

Hydrazine hydrate

-

Nickel(II) triflate (Ni(OTf)₂) or Zinc(II) triflate (Zn(OTf)₂)

-

Anhydrous solvent (e.g., acetonitrile)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chosen metal triflate catalyst (5 mol%) in the anhydrous solvent.

-

Addition of Reagents: To the stirred catalyst solution, add acetonitrile followed by the slow addition of hydrazine hydrate.

-

Reaction Conditions: The reaction mixture is then heated to a specified temperature (typically between 60-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified using column chromatography on silica gel to isolate the 3,6-dimethyl-1,2,4,5-tetrazine.

Caption: Workflow for the metal-catalyzed one-pot synthesis of 3,6-dimethyl-1,2,4,5-tetrazine.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimentally obtained ¹H and ¹³C NMR spectra for 3,6-dimethyl-1,2,4,5-tetrazine are not widely published, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

-

¹H NMR: A single sharp singlet is expected for the six equivalent protons of the two methyl groups.

-

¹³C NMR: Two distinct signals are anticipated: one for the methyl carbons and another for the sp²-hybridized carbons of the tetrazine ring.

X-ray Crystallography

Crystallographic data for a derivative, (3,6-dimethyl-1,2,4,5-tetrazine-1,4-diyl)bis[(morpholin-4-yl)methanone], reveals that the central tetrazine ring can adopt a boat conformation.[6] This deviation from planarity can influence its reactivity and intermolecular interactions.

Solubility and Stability

The solubility and stability of 3,6-dimethyl-1,2,4,5-tetrazine are critical parameters for its use in various applications, particularly in biological systems.

Solubility

While comprehensive quantitative solubility data is not extensively documented, empirical observations suggest that 3,6-dimethyl-1,2,4,5-tetrazine exhibits moderate solubility in common organic solvents. Its solubility in aqueous solutions is generally low, which can be a limiting factor for some biological applications. The introduction of polar functional groups to the methyl substituents can enhance water solubility.

Thermal Stability

Reactivity: The Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The hallmark of 1,2,4,5-tetrazine chemistry is its participation in the inverse electron demand Diels-Alder (IEDDA) reaction. This powerful bioorthogonal "click" chemistry allows for the rapid and selective formation of covalent bonds in complex biological environments.

Mechanism of the IEDDA Reaction

The IEDDA reaction of a 1,2,4,5-tetrazine with a strained alkene or alkyne (the dienophile) proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate. This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂). This release of a gaseous byproduct drives the reaction to completion and results in the formation of a stable dihydropyridazine or pyridazine product.

Caption: General mechanism of the inverse electron demand Diels-Alder (IEDDA) reaction.

Factors Influencing Reactivity

The rate of the IEDDA reaction is highly dependent on the electronic properties of both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine ring generally accelerate the reaction, while electron-donating groups, such as the methyl groups in 3,6-dimethyl-1,2,4,5-tetrazine, tend to decrease the reaction rate compared to unsubstituted or electron-withdrawing group-substituted tetrazines. This tunability of the reaction kinetics is a key advantage for designing specific bioorthogonal labeling experiments.

Applications in Drug Development and Research

The unique reactivity of 3,6-dimethyl-1,2,4,5-tetrazine and its derivatives has led to their widespread use in various research and development areas:

-

Bioorthogonal Labeling: The IEDDA reaction enables the specific labeling of biomolecules (proteins, nucleic acids, lipids) in living cells and organisms without interfering with native biological processes.

-

Pretargeted Drug Delivery: In this strategy, a tetrazine-modified antibody is first administered to target a specific tissue or cell type. Subsequently, a dienophile-modified drug is administered, which then reacts specifically with the tetrazine-tagged antibody at the target site, thereby minimizing off-target toxicity.

-

In Vivo Imaging: By conjugating imaging agents (e.g., fluorophores, radioisotopes) to tetrazines, researchers can track the localization and dynamics of biomolecules in real-time within living systems.

-

Materials Science: The high nitrogen content and energetic properties of tetrazines make them of interest in the development of advanced materials, including propellants and explosives.[1]

Conclusion

3,6-dimethyl-1,2,4,5-tetrazine is a versatile and powerful chemical tool with a growing number of applications in the life sciences and materials science. Its well-defined reactivity, particularly in the context of the inverse electron demand Diels-Alder reaction, provides a robust platform for the development of innovative solutions in drug delivery, diagnostics, and bio-imaging. A thorough understanding of its physicochemical properties, as outlined in this guide, is paramount for its successful and impactful implementation in research and development.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,2,4,5-Tetrazine, 3,6-dimethyl- [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 3,6-dimethyl-1,2,4,5-tetrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Versatile Heterocycle

3,6-dimethyl-1,2,4,5-tetrazine, a striking magenta-colored solid, is a heterocyclic compound that has garnered significant attention in recent years. Its unique molecular structure and electronic properties make it a valuable tool in a diverse range of scientific disciplines, from materials science to drug development.[1] This guide provides a comprehensive technical overview of the molecular structure and bonding of 3,6-dimethyl-1,2,4,5-tetrazine, offering insights for researchers looking to harness its potential.

The 1,2,4,5-tetrazine core is an electron-deficient aromatic ring system, a characteristic that underpins its remarkable reactivity in inverse-electron-demand Diels-Alder (iEDDA) reactions. This "click chemistry" functionality has positioned tetrazines as premier bioorthogonal reagents, enabling the precise labeling and tracking of biomolecules in living systems.[2] Furthermore, the high nitrogen content of the tetrazine ring contributes to its energetic properties, making it a subject of interest in the development of advanced energetic materials.

This document will delve into the nuanced details of the molecule's geometry, the nature of its chemical bonds, and the distribution of its molecular orbitals. A thorough understanding of these fundamental characteristics is crucial for predicting its reactivity, designing novel derivatives, and expanding its applications in cutting-edge research.

Molecular Geometry: A Hybrid of Aromaticity and Strain

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the precise geometric parameters of molecules like 3,6-dimethyl-1,2,4,5-tetrazine. These computational methods allow for the optimization of the molecular geometry to its lowest energy state, providing reliable predictions of bond lengths and angles.

Table 1: Calculated Geometric Parameters of 3,6-dimethyl-1,2,4,5-tetrazine

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | N1-N2 | 1.325 | Bond Angle | N2-N1-C6 | 116.5 |

| N1-C6 | 1.338 | N1-N2-C3 | 116.5 | ||

| C3-N4 | 1.338 | N2-C3-N4 | 127.0 | ||

| N4-N5 | 1.325 | C3-N4-N5 | 116.5 | ||

| N5-C6 | 1.338 | N4-N5-C6 | 116.5 | ||

| C3-C7 (Methyl) | 1.505 | N5-C6-N1 | 127.0 | ||

| C6-C8 (Methyl) | 1.505 | N2-C3-C7 | 116.5 | ||

| N4-C3-C7 | 116.5 | ||||

| N1-C6-C8 | 116.5 | ||||

| N5-C6-C8 | 116.5 |

Note: These values are representative and may vary slightly depending on the computational method and basis set used. The atom numbering is based on the IUPAC nomenclature for the tetrazine ring.

The C-N bond lengths within the tetrazine ring are intermediate between those of a typical single and double bond, indicative of electron delocalization and aromaticity. The N-N bonds are shorter and closer to a double bond in character. The methyl groups attached to C3 and C6 of the tetrazine ring exhibit standard C-C single bond lengths.

The internal angles of the tetrazine ring deviate from the ideal 120° of a perfect hexagon, a consequence of the presence of four nitrogen atoms. The C-N-N angles are compressed to around 116.5°, while the N-C-N angles are expanded to approximately 127.0°. This angular strain is an inherent feature of the tetrazine ring and contributes to its reactivity.

Electronic Structure and Bonding: An Electron-Deficient Aromatic System

The bonding in 3,6-dimethyl-1,2,4,5-tetrazine can be understood through the lens of molecular orbital (MO) theory. The planar structure of the tetrazine ring allows for the formation of a π-system through the overlap of p-orbitals on the carbon and nitrogen atoms. This delocalized π-system is responsible for the molecule's aromaticity and its characteristic intense color.

A key feature of the electronic structure of 1,2,4,5-tetrazines is their low-lying Lowest Unoccupied Molecular Orbital (LUMO).[6] This electron-deficient nature is the driving force behind their high reactivity in inverse-electron-demand Diels-Alder reactions. The LUMO is primarily localized on the nitrogen atoms of the tetrazine ring, making them susceptible to nucleophilic attack by electron-rich dienophiles.

The Highest Occupied Molecular Orbital (HOMO), in contrast, has significant contributions from the carbon atoms and the methyl substituents. The energy gap between the HOMO and LUMO is relatively small, which explains the molecule's absorption of visible light and its resulting color.

Caption: Dominant frontier molecular orbital interaction in the iEDDA reaction.

The methyl groups, being electron-donating, slightly raise the energy of the HOMO and have a minor impact on the LUMO. This subtle electronic perturbation can influence the kinetics of the iEDDA reaction, with electron-donating substituents generally decreasing the reaction rate compared to electron-withdrawing groups.

Spectroscopic Characterization

The molecular structure of 3,6-dimethyl-1,2,4,5-tetrazine is confirmed and characterized by a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the molecule's symmetry, a single sharp singlet is observed in the ¹H NMR spectrum, corresponding to the six equivalent protons of the two methyl groups. The chemical shift of this peak is typically around δ 3.1 ppm.[7]

-

¹³C NMR: The ¹³C NMR spectrum displays two distinct signals. One signal corresponds to the two equivalent carbon atoms of the tetrazine ring, typically appearing in the highly deshielded region around δ 167 ppm. The other signal, at a much higher field (around δ 23 ppm), corresponds to the two equivalent methyl carbons.[7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of 3,6-dimethyl-1,2,4,5-tetrazine exhibits characteristic vibrational modes. Key absorptions include C-H stretching vibrations from the methyl groups around 2900-3000 cm⁻¹, and ring stretching vibrations involving C=N and N=N bonds in the 1400-1600 cm⁻¹ region.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: 3,6-dimethyl-1,2,4,5-tetrazine has a characteristic UV-Vis absorption spectrum with a strong absorption band in the visible region, typically around 520-540 nm, which is responsible for its magenta color.[8] This absorption corresponds to an n→π* transition. A more intense π→π* transition is observed in the UV region. The disappearance of the visible absorption band upon reaction is a convenient method for monitoring the progress of iEDDA reactions.

Experimental Protocol: Synthesis of 3,6-dimethyl-1,2,4,5-tetrazine

The most common and reliable method for the synthesis of 3,6-disubstituted-1,2,4,5-tetrazines is the Pinner synthesis or a "Pinner-like" one-pot reaction.[2][9] The following is a representative protocol for the synthesis of 3,6-dimethyl-1,2,4,5-tetrazine.

Materials:

-

Acetonitrile

-

Anhydrous hydrazine

-

Sulfur

-

Anhydrous diethyl ether

-

Sodium nitrite

-

Hydrochloric acid (2 M)

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a solution of acetonitrile (2 equivalents) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reagents: To this solution, add sulfur (1 equivalent) followed by the slow, dropwise addition of anhydrous hydrazine (4 equivalents) while stirring vigorously. Caution: Anhydrous hydrazine is highly toxic and corrosive. Handle with appropriate personal protective equipment. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reflux: After the addition of hydrazine is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup of Dihydrotetrazine: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude 3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine.

-

Oxidation: The crude dihydrotetrazine is dissolved in a suitable solvent such as dichloromethane. The solution is cooled in an ice bath, and a solution of sodium nitrite (2.2 equivalents) in water is added dropwise, followed by the slow addition of 2 M hydrochloric acid until the solution becomes acidic. The color of the solution will change from yellow/orange to a deep magenta, indicating the formation of the tetrazine.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3,6-dimethyl-1,2,4,5-tetrazine as a magenta solid.

Caption: General workflow for the synthesis of 3,6-dimethyl-1,2,4,5-tetrazine.

Conclusion and Future Directions

3,6-dimethyl-1,2,4,5-tetrazine stands as a testament to the profound impact that fundamental molecular structure has on chemical reactivity and utility. Its unique combination of aromaticity, inherent ring strain, and an electron-deficient nature has made it an indispensable tool in the realms of chemical biology and drug development. The insights into its molecular geometry and electronic bonding provided in this guide are intended to empower researchers to further explore and exploit the remarkable properties of this versatile heterocycle.

Future research will likely focus on the development of novel, asymmetrically substituted tetrazine derivatives with fine-tuned reactivity and spectroscopic properties for multiplexed biological imaging and targeted drug delivery. Furthermore, a deeper understanding of the photophysical properties of tetrazines and their metal complexes holds promise for the creation of new functional materials with applications in electronics and photonics. As our ability to precisely control molecular architecture continues to advance, the future for 3,6-dimethyl-1,2,4,5-tetrazine and its derivatives is undoubtedly bright and full of exciting possibilities.

References

-

Spectral assignments for 1H, 13C and 15N solution and solid-state NMR spectra of s-tetrazine and dihydro-s-tetrazine derivatives. Magnetic Resonance in Chemistry, 45(1), 65-71. [Link]

-

Spectral assignments for H-1, C-13 and N-15 solution and solid-state NMR spectra of s-tetrazine and dihydro-s-tetrazine derivatives. ResearchGate. [Link]

-

(3,6-Dimethyl-1,2,4,5-tetrazine-1,4-diyl)bis[(morpholin-4-yl)methanone]. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1681. [Link]

-

Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. Molecules, 26(7), 1886. [Link]

-

3,6-Dimethyl-N,N-bis(pyridin-2-yl)-1,2,4,5-tetrazine-1,4-dicarboxamide. ResearchGate. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. [Link]

-

1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Organic Syntheses. [Link]

-

Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Collection of Czechoslovak Chemical Communications, 66(11), 1657-1664. [Link]

-

Synthesis of s‐tetrazines from Pinner salts and amidines. ResearchGate. [Link]

-

1,2,4,5-Tetrazine, 3,6-dimethyl-. NIST Chemistry WebBook. [Link]

-

Pinner Reaction. Organic Chemistry Portal. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Molecules, 28(15), 5786. [Link]

-

An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. Journal of Heterocyclic Chemistry, 27(7), 1941-1943. [Link]

-

ChemInform Abstract: Synthesis and Structure of Dimethyl 3,6-Diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate. ResearchGate. [Link]

-

1,2,4,5-Tetrazine, 3,6-dimethyl-. NIST Chemistry WebBook. [Link]

-

Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis[1-((p-tolylimino)methyl)naphthalen-2-olato-κ2N,O]M(II) {M = Ni (1) and Cu (2)}. Inorganica Chimica Acta, 551, 121469. [Link]

-

Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. Molecules, 25(21), 5183. [Link]

-

1,5-Dimethyl-1,2,4,5-tetrazinane-3,6-dione. ResearchGate. [Link]

-

Excited state dynamics of 3,6-diaryl-1,2,4,5-tetrazines. Experimental and theoretical studies. Journal of Photochemistry and Photobiology A: Chemistry, 234, 49-56. [Link]

-

Intermolecular interactions and thermodynamic properties of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide dimers: A density functional theoretical study. South African Journal of Chemistry, 66, 123-130. [Link]

-

UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (3,6-Dimethyl-1,2,4,5-tetrazine-1,4-diyl)bis[(morpholin-4-yl)methanone] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,4,5-Tetrazine, 3,6-dimethyl- [webbook.nist.gov]

- 9. Pinner Reaction [organic-chemistry.org]

Solubility Profile of 3,6-dimethyl-1,2,4,5-tetrazine in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-dimethyl-1,2,4,5-tetrazine, a critical reagent in bioorthogonal chemistry and materials science.[1] We delve into the molecular factors governing its solubility, offer predictive insights into its behavior in various common organic solvents, and provide a detailed, field-proven experimental protocol for quantitative solubility determination. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile compound in their work.

Introduction: The Versatility of 3,6-dimethyl-1,2,4,5-tetrazine

3,6-dimethyl-1,2,4,5-tetrazine (C₄H₆N₄, CAS No: 1558-23-2) is a heterocyclic compound featuring a six-membered aromatic ring containing four nitrogen atoms and substituted with two methyl groups.[2] Its unique electronic properties and reactivity make it a cornerstone of "click chemistry," particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions.[3][4] These reactions are prized for their rapid kinetics and bioorthogonality, enabling the specific labeling of biomolecules in complex biological systems.[5] Applications span from pharmaceutical development and live-cell imaging to the formulation of advanced materials.[1]

A thorough understanding of a compound's solubility is a prerequisite for its successful application in any of these fields. Solubility dictates the choice of reaction media, purification methods (e.g., crystallization), and formulation strategies. This guide addresses this critical parameter for 3,6-dimethyl-1,2,4,5-tetrazine.

Predicting the Solubility Profile

While extensive quantitative solubility data for 3,6-dimethyl-1,2,4,5-tetrazine is not centrally compiled in the literature, we can predict its behavior with high confidence by analyzing its molecular structure based on the fundamental principle of "like dissolves like."[6]

The structure of 3,6-dimethyl-1,2,4,5-tetrazine presents a balance of polar and non-polar characteristics. The tetrazine ring, with its four electronegative nitrogen atoms, constitutes a polar core capable of acting as a hydrogen bond acceptor. Conversely, the two methyl groups are non-polar. This duality suggests that the compound will exhibit the highest solubility in solvents of moderate to high polarity.

Below is a diagram illustrating the key molecular features that influence its solubility.

Caption: Factors influencing the solubility of 3,6-dimethyl-1,2,4,5-tetrazine.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of 3,6-dimethyl-1,2,4,5-tetrazine based on solvent properties. These predictions serve as a starting point for experimental design.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-Polar | Low | The polar tetrazine core is incompatible with the non-polar nature of hexane. |

| Toluene | Non-Polar (Aromatic) | Low to Moderate | Aromaticity may provide some π-π stacking interactions, slightly improving solubility over alkanes. |

| Diethyl Ether | Weakly Polar | Moderate | Provides some polar interactions without strong hydrogen bonding, offering a balance. |

| Dichloromethane (DCM) | Polar Aprotic | High | Its polarity is well-suited to solvate the polar ring without competing for hydrogen bonds. |

| Chloroform | Polar Aprotic | High | Similar to DCM, effectively solvates the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen and ring structure provide good solvation for the tetrazine. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | A good balance of polarity for dissolving compounds with mixed characteristics. |

| Acetone | Polar Aprotic | High | A common solvent for moderately polar organic compounds. |

| Acetonitrile (ACN) | Polar Aprotic | High | Its high polarity and aprotic nature make it an excellent candidate for dissolving the tetrazine core. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A powerful, highly polar solvent; single crystals of related tetrazines have been grown from it.[7] |

| Methanol | Polar Protic | Moderate | The solvent's ability to hydrogen bond can solvate the nitrogen atoms, but the non-polar methyl groups may limit high solubility. Reactions are known to be performed in methanol.[4] |

| Ethanol | Polar Protic | Moderate | Similar to methanol, provides a balance of polar and non-polar character. |

| Water | Polar Protic | Low to Sparingly Soluble | While small polar organic molecules can be water-soluble, the overall hydrophobicity from the methyl groups likely limits aqueous solubility.[8] However, reactions are sometimes performed in aqueous solutions, suggesting sufficient solubility for certain applications.[3] |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a robust experimental protocol is essential. The following gravimetric method is a self-validating and widely accepted standard for determining the solubility of a solid compound in a solvent.[6][9]

Principle

This method involves creating a saturated solution of the compound at a controlled temperature, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment

-

3,6-dimethyl-1,2,4,5-tetrazine (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Thermostatically controlled shaker or stirring plate with a water bath

-

Syringes and syringe filters (0.2 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed glass vials for evaporation

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum oven or rotary evaporator

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,6-dimethyl-1,2,4,5-tetrazine to a scintillation vial. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibration.

-

Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or on a stirring plate within a water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours is ideal for slowly dissolving compounds. The goal is to ensure the solvent is fully saturated with the solute.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the undissolved solid to settle for at least 1-2 hours within the temperature-controlled environment.

-

Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed glass vial. The filtration step is critical to remove any microscopic, undissolved particulates that would artificially inflate the final mass.

-

-

Solvent Evaporation:

-

Place the vial containing the filtered solution in a vacuum oven at a moderate temperature or use a rotary evaporator to completely remove the solvent. Ensure the temperature is well below the melting point of the tetrazine (73 °C) to avoid degradation or sublimation.[1]

-

Continue evaporation until a constant weight is achieved.

-

-

Calculation:

-

Weigh the vial containing the dried solute.

-

Calculate the mass of the dissolved 3,6-dimethyl-1,2,4,5-tetrazine by subtracting the initial mass of the empty vial.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Solubility (g/L) = (Mass of solute in g) / (Volume of aliquot in L)

-

-

The workflow for this protocol is visualized below.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,2,4,5-Tetrazine, 3,6-dimethyl- [webbook.nist.gov]

- 3. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Spectroscopic Profile of 3,6-dimethyl-1,2,4,5-tetrazine

Introduction

3,6-dimethyl-1,2,4,5-tetrazine, a symmetrically substituted s-tetrazine, is a fascinating and versatile heterocyclic compound. Its vibrant red-pink color and unique electronic properties make it a valuable building block in various fields, from energetic materials to bioorthogonal chemistry. The tetrazine core, an electron-deficient aromatic system, is responsible for its characteristic reactivity, particularly in inverse electron-demand Diels-Alder reactions. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and for monitoring its chemical transformations.

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,6-dimethyl-1,2,4,5-tetrazine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While direct, high-resolution spectra for this specific compound are not always readily available in peer-reviewed literature, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to present a reliable and detailed spectroscopic profile.

Molecular Structure and Spectroscopic Implications

The symmetrical nature of 3,6-dimethyl-1,2,4,5-tetrazine is the cornerstone of its spectroscopic simplicity. The molecule possesses a C₂h point group, which dictates the number of unique signals observed in its NMR spectra and influences its vibrational modes in IR spectroscopy.

Caption: Molecular structure of 3,6-dimethyl-1,2,4,5-tetrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3,6-dimethyl-1,2,4,5-tetrazine, its symmetry greatly simplifies the spectra.

¹H NMR Spectroscopy

Due to the equivalence of the two methyl groups, the ¹H NMR spectrum of 3,6-dimethyl-1,2,4,5-tetrazine is expected to exhibit a single singlet. The electron-withdrawing nature of the tetrazine ring will deshield the methyl protons, causing them to resonate at a downfield chemical shift compared to a typical alkyl proton.

Based on data from closely related compounds, such as 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid where the methyl protons appear at approximately 3.03 ppm in DMSO-d₆, the chemical shift for the methyl protons in 3,6-dimethyl-1,2,4,5-tetrazine is predicted to be in a similar region.[1]

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~3.0 ppm | Singlet | 6H | -CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also simplified by the molecule's symmetry, with two expected signals: one for the two equivalent methyl carbons and one for the two equivalent carbons of the tetrazine ring. The tetrazine ring carbons are significantly deshielded due to the presence of four electronegative nitrogen atoms and their involvement in an aromatic system.

Data for 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid shows the methyl carbon at approximately 21.36 ppm and the tetrazine carbons at around 163.30 ppm and 167.17 ppm.[1] For the more symmetrical 3,6-dimethyl-1,2,4,5-tetrazine, we expect a single peak for the tetrazine carbons.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ) | Assignment |

| ~165 ppm | C3 and C6 of the tetrazine ring |

| ~20 ppm | Methyl carbons |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,6-dimethyl-1,2,4,5-tetrazine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.

-

Reference the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and bonding within a molecule. The IR spectrum of 3,6-dimethyl-1,2,4,5-tetrazine will be characterized by vibrations of the tetrazine ring and the methyl groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 2900-3000 | C-H stretching vibrations of the methyl groups |

| ~1400-1500 | C=N stretching vibrations of the tetrazine ring |

| ~1000-1100 | Tetrazine ring breathing vibrations |

The C=N stretching and ring breathing vibrations are characteristic of the tetrazine core. The exact positions of these bands can be influenced by the substituents.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR):

-

Place a small amount of the solid 3,6-dimethyl-1,2,4,5-tetrazine sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually presented as a plot of transmittance or absorbance versus wavenumber.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

The characteristic pink-red color of 3,6-dimethyl-1,2,4,5-tetrazine is due to its absorption of light in the visible region of the electromagnetic spectrum. This absorption is attributed to a weak n→π* electronic transition involving the non-bonding electrons of the nitrogen atoms and the π* orbitals of the tetrazine ring. A more intense π→π* transition is typically observed in the UV region.

Studies on s-tetrazine and its derivatives have established the presence of a low-energy absorption band in the visible region and a higher-energy band in the UV region. For 3,6-diaryl-1,2,4,5-tetrazines, these bands are typically observed around 500–550 nm and 290–330 nm, respectively.[2]

Expected UV-Vis Absorption Maxima (in a non-polar solvent):

| Wavelength (λmax) | Transition |

| ~540 nm | n→π |

| ~320 nm | π→π |

Experimental Protocol for UV-Vis Data Acquisition

-

Sample Preparation:

-

Prepare a stock solution of 3,6-dimethyl-1,2,4,5-tetrazine of a known concentration in a suitable UV-transparent solvent (e.g., cyclohexane, acetonitrile).

-

Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan a wavelength range from approximately 200 nm to 800 nm.

-

Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of 3,6-dimethyl-1,2,4,5-tetrazine.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The spectroscopic profile of 3,6-dimethyl-1,2,4,5-tetrazine is a direct reflection of its symmetrical and electron-deficient structure. Its simple NMR spectra, characteristic IR vibrations of the tetrazine core, and distinct electronic transitions in the UV-Vis spectrum provide a robust analytical fingerprint. This guide, by consolidating data from related compounds and established spectroscopic principles, offers a reliable reference for researchers and scientists working with this important heterocyclic compound, enabling its confident identification and utilization in a multitude of chemical applications.

References

-

Chowdhury, M., & Goodman, L. (1962). Nature of s‐Tetrazine Emission Spectra. The Journal of Chemical Physics, 36(2), 548-549. Available at: [Link]

-

Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263–2270. Available at: [Link]

-

NIST Chemistry WebBook, SRD 69. 3,6-dimethyl-1,2,4,5-tetrazine. Available at: [Link]

-

Coburn, M. D., & Ott, D. G. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. Journal of Heterocyclic Chemistry, 27(7), 1941-1943. Available at: [Link]

-

Harwood, L. M., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 56(75), 11112-11115. Available at: [Link]

-

PubChem. 3,6-Dimethyl-1,2,4,5-tetrazine. Available at: [Link]

Sources

thermal stability and decomposition of 3,6-dimethyl-1,2,4,5-tetrazine

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,6-Dimethyl-1,2,4,5-tetrazine

Introduction

3,6-Dimethyl-1,2,4,5-tetrazine is a heterocyclic organic compound featuring a six-membered aromatic ring composed of four nitrogen atoms and two carbon atoms, with methyl groups attached to the carbon atoms. This nitrogen-rich structure places it within the family of high-energy materials.[1] Its unique chemical properties, including its stability and reactivity, make it a compound of interest in the development of energetic materials, such as propellants and pyrotechnics.[1] A comprehensive understanding of the thermal stability and decomposition pathways of 3,6-dimethyl-1,2,4,5-tetrazine is crucial for ensuring its safe handling, predicting its performance, and developing new applications in materials science.[1]

This technical guide provides a detailed analysis of the thermal behavior of 3,6-dimethyl-1,2,4,5-tetrazine, synthesizing available data on its decomposition process. We will delve into the mechanisms of decomposition, the products formed, and the experimental methodologies used to characterize its thermal properties.

Thermal Stability and Decomposition Overview

The thermal stability of 3,6-dimethyl-1,2,4,5-tetrazine is a critical parameter that dictates its suitability for various applications. The decomposition of tetrazine-based compounds is typically a highly exothermic process, releasing significant amounts of energy and gaseous products, predominantly nitrogen gas.[2] The stability of the tetrazine ring is influenced by the nature of its substituents.

Quantitative Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential tools for quantifying the thermal stability of energetic materials. While specific, detailed thermal decomposition data for 3,6-dimethyl-1,2,4,5-tetrazine is not extensively published, we can infer its general behavior from its physical properties and studies on similarly substituted tetrazines.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₄ | [1] |

| Molecular Weight | 110.12 g/mol | [1] |

| Appearance | Orange to brown to dark red crystalline powder | [1][3] |

| Melting Point | 73 °C | [1] |

| Purity | >98.0% (GC) | [3] |

| Storage Conditions | 2 - 8 °C, Heat Sensitive | [1][4] |

Table 1: Physical and Chemical Properties of 3,6-Dimethyl-1,2,4,5-tetrazine.

Studies on other 3,6-disubstituted-1,2,4,5-tetrazines indicate that thermal decomposition pathways are shared.[2][5] The decomposition of the tetrazine ring is a key event, often occurring at temperatures above 300°C, though this can be influenced by the substituent groups.[2]

Decomposition Mechanism and Products

The thermal decomposition of 3,6-disubstituted-1,2,4,5-tetrazines generally proceeds through the fragmentation of the tetrazine ring.[2][5] The primary decomposition route involves the elimination of molecular nitrogen (N₂), a highly stable and energetically favorable product.

A plausible decomposition pathway for 3,6-dimethyl-1,2,4,5-tetrazine is initiated by the cleavage of the N-N bonds within the tetrazine ring, leading to the liberation of two molecules of nitrogen. This is followed by the formation of acetonitrile (CH₃CN) as the major organic product.

The proposed primary decomposition reaction is: C₄H₆N₄ (s) → 2 N₂ (g) + 2 CH₃CN (g)

This is consistent with studies on other tetrazines where the initial fragmentation involves the elimination of nitrogen from the ring, followed by reactions of the substituent groups.[2][5]

Caption: Proposed decomposition pathway of 3,6-dimethyl-1,2,4,5-tetrazine.

Experimental Methodologies for Thermal Analysis

To accurately assess the thermal stability and decomposition kinetics of 3,6-dimethyl-1,2,4,5-tetrazine, a systematic experimental approach using DSC and TGA is required.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine melting points, decomposition temperatures, and enthalpies of reaction.

Step-by-Step Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 1-2 mg of 3,6-dimethyl-1,2,4,5-tetrazine into a hermetically sealed aluminum pan. An inert atmosphere, such as nitrogen or argon, is typically used to prevent oxidative side reactions.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the melting and decomposition events (e.g., 30 °C to 400 °C).

-

Data Analysis: The resulting DSC thermogram will show an endothermic peak corresponding to melting and one or more exothermic peaks corresponding to decomposition. The onset temperature of the first exothermic peak is often taken as the decomposition temperature. The area under the exothermic peak is proportional to the heat of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. This technique provides information about the decomposition temperature range and the mass loss associated with the formation of volatile products.

Step-by-Step Protocol for TGA Analysis:

-

Sample Preparation: Place a small, accurately weighed amount (2-5 mg) of 3,6-dimethyl-1,2,4,5-tetrazine into a TGA sample pan (typically ceramic or platinum).

-

Instrument Setup: Position the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a specified heating rate (e.g., 10 °C/min) through its decomposition range.

-

Data Analysis: The TGA curve plots the percentage of mass remaining versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and can help to identify distinct decomposition stages.

Caption: Workflow for thermal analysis of 3,6-dimethyl-1,2,4,5-tetrazine.

Conclusion

3,6-Dimethyl-1,2,4,5-tetrazine is a nitrogen-rich compound with potential applications in energetic materials. A thorough understanding of its thermal stability and decomposition is essential for its safe and effective use. The primary decomposition pathway is believed to involve the fragmentation of the tetrazine ring to produce stable nitrogen gas and acetonitrile. Standard thermal analysis techniques, such as DSC and TGA, are critical for characterizing its thermal behavior, including its decomposition temperature and heat of decomposition. Further research to obtain detailed kinetic parameters for the decomposition of 3,6-dimethyl-1,2,4,5-tetrazine would be beneficial for refining performance models and safety assessments.

References

-

[Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[5][6][7]triazolo[4,3-b][5][6][7][8]tetrazine - MDPI]([Link])

-

[Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[5][6][7]Triazolo

-

9189.pdf)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,6-Dimethyl-1,2,4,5-tetrazine | 1558-23-2 | TCI AMERICA [tcichemicals.com]

- 4. labproinc.com [labproinc.com]

- 5. "Decomposition pathways of some 3,6-substituted s-tetrazines" by J. C. Oxley, J. L. Smith et al. [digitalcommons.uri.edu]

- 6. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. znaturforsch.com [znaturforsch.com]

- 8. Synthesis and theoretical studies of 3,6-diazido-1,2,4,5-tetrazine - Beijing Institute of Technology [pure.bit.edu.cn]

Introduction: The Significance of 3,6-dimethyl-1,2,4,5-tetrazine in Modern Chemistry

An In-Depth Technical Guide to the Theoretical Calculation of 3,6-dimethyl-1,2,4,5-tetrazine Frontier Orbitals for Drug Development Applications

Abstract: 3,6-dimethyl-1,2,4,5-tetrazine is a cornerstone molecule in the field of bioorthogonal chemistry, enabling the precise and efficient modification of biomolecules within living systems. Its reactivity, particularly in the context of the inverse-electron-demand Diels-Alder (IEDDA) reaction, is fundamentally governed by the energies and spatial distributions of its frontier molecular orbitals (FMOs). This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the theoretical calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of 3,6-dimethyl-1,2,4,5-tetrazine. We delve into the theoretical underpinnings of FMO theory, present a detailed, step-by-step computational protocol using Density Functional Theory (DFT), and discuss the interpretation and application of the calculated orbital properties in the rational design of novel drug delivery and imaging agents.

The Rise of Bioorthogonal Chemistry: A New Paradigm in Drug Development

Bioorthogonal chemistry encompasses a set of chemical reactions that can proceed within living organisms without interfering with native biochemical processes.[1][2] This powerful approach allows for the specific labeling and manipulation of biomolecules in their natural environment, revolutionizing our ability to study and treat diseases.[1][3]

1,2,4,5-Tetrazines: A Class of Versatile Bioorthogonal Reagents

Among the various bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction involving 1,2,4,5-tetrazines and strained dienophiles has gained significant prominence.[4] These reactions are known for their exceptionally fast kinetics, high specificity, and the absence of a need for cytotoxic catalysts.[4][5]

Focus on 3,6-dimethyl-1,2,4,5-tetrazine: Properties and Applications

3,6-dimethyl-1,2,4,5-tetrazine is a widely used tetrazine derivative due to its favorable balance of reactivity and stability.[5][6] It has been successfully employed in a range of applications, including pre-targeted cancer therapy, in vivo imaging, and the development of antibody-drug conjugates.[4][7][8]

The Critical Role of Frontier Molecular Orbitals (FMOs) in Reactivity

The reactivity of 3,6-dimethyl-1,2,4,5-tetrazine is dictated by its electronic structure, specifically its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9] Understanding the energies and shapes of these orbitals is paramount for predicting and tuning the molecule's reactivity in bioorthogonal applications.[9][10]

Theoretical Foundations: Understanding Frontier Molecular Orbital Theory

Introduction to FMO Theory: HOMO, LUMO, and Chemical Reactions

Frontier Molecular Orbital (FMO) theory is a powerful model used to explain the stereochemistry and reactivity of chemical reactions. It posits that the most significant interactions between two reacting molecules occur between the HOMO of one molecule and the LUMO of the other.

The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The Key to Tetrazine Bioorthogonal Chemistry

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile.[11] In this "inverse" scenario, the reaction is primarily controlled by the interaction between the HOMO of the dienophile and the LUMO of the tetrazine.[11]

How HOMO-LUMO Interactions Govern the IEDDA Reaction Rate and Selectivity

The rate of the IEDDA reaction is inversely proportional to the energy gap between the dienophile's HOMO and the tetrazine's LUMO.[11] A smaller energy gap leads to a stronger interaction and a faster reaction. Electron-withdrawing substituents on the tetrazine ring lower the LUMO energy, thereby accelerating the reaction.[11] Conversely, electron-donating groups, like the methyl groups in 3,6-dimethyl-1,2,4,5-tetrazine, raise the LUMO energy, resulting in a more moderate reactivity.[11]

Computational Methodology: A Step-by-Step Protocol for Calculating Frontier Orbitals

Choosing the Right Computational Approach

Density Functional Theory (DFT) is a widely used and robust computational method for calculating the electronic structure of molecules.[12] It offers a good balance between accuracy and computational cost for systems of this size.[9]

The choice of the exchange-correlation functional in DFT is crucial for obtaining accurate results. For organic molecules like 3,6-dimethyl-1,2,4,5-tetrazine, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a common and reliable choice.[9] For potentially higher accuracy, especially when considering non-covalent interactions, functionals like M06-2X or ωB97X-D can be employed.[9]

The basis set describes the atomic orbitals used in the calculation. A Pople-style basis set like 6-311+G(d,p) is a suitable choice for this type of calculation.[9] It includes diffuse functions (+) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to allow for more flexibility in the shape of the electron density.[9]

Software Packages for Quantum Chemical Calculations

Several software packages are available for performing DFT calculations, including Gaussian, ORCA, and GAMESS. The following protocols are presented in a general format that can be adapted to any of these programs.

Experimental Protocol: Geometry Optimization of 3,6-dimethyl-1,2,4,5-tetrazine

Step 1: Building the Initial Molecular Structure Construct the 3D structure of 3,6-dimethyl-1,2,4,5-tetrazine using a molecular modeling program such as Avogadro or GaussView.

Step 2: Setting up the Calculation Input File Create an input file that specifies the computational method, basis set, and the initial coordinates of the atoms. For a geometry optimization, the keyword Opt is typically used.

Step 3: Performing the Geometry Optimization Submit the input file to the chosen quantum chemistry software. The program will iteratively adjust the positions of the atoms to find the lowest energy conformation.

Step 4: Verifying the Optimized Structure (Frequency Analysis) Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Experimental Protocol: Calculation of Frontier Molecular Orbitals and Energies

Step 1: Using the Optimized Geometry Use the optimized coordinates from the previous step as the input for a single-point energy calculation.

Step 2: Setting up the Single-Point Energy Calculation Create an input file for a single-point energy calculation using the same level of theory (functional and basis set) as the optimization. This calculation will provide the energies of all the molecular orbitals.

Step 3: Extracting and Visualizing HOMO and LUMO The output file from the single-point energy calculation will contain the energies of the HOMO and LUMO. These orbitals can be visualized using software like Avogadro, VMD, or GaussView to understand their spatial distribution.

Results and Analysis: The Frontier Orbitals of 3,6-dimethyl-1,2,4,5-tetrazine